![molecular formula C23H17FN2OS B3612299 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone](/img/structure/B3612299.png)
2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone
Overview
Description
2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone is a complex organic compound that features a unique imidazole core substituted with phenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 4,5-diphenyl-2-sulfanylidene-1H-imidazole with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Structural Properties
The molecular formula of the compound is C23H17FN2OS with a molecular weight of 370.47 g/mol . Its structure features a complex imidazole ring, which is instrumental in its reactivity and interactions in biological systems. The presence of both phenyl and fluorophenyl groups enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone demonstrate effectiveness against various bacterial strains. For instance, a study highlighted the synthesis of imidazole-based compounds that showed promising results against resistant strains of bacteria, suggesting potential use as new antimicrobial agents .
Anticancer Properties
Recent investigations have explored the anticancer potential of imidazole derivatives. The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest . This positions it as a candidate for further development in cancer therapeutics.
Material Science Applications
Photoluminescent Materials
The unique electronic properties of imidazole derivatives make them suitable for applications in photoluminescent materials. Studies have reported the synthesis of polymeric materials incorporating imidazole units that exhibit enhanced luminescence properties, making them ideal for use in optoelectronic devices .
Catalysis
Imidazole compounds are known to function as effective catalysts in various organic reactions. The compound's structure allows it to act as a ligand in metal-catalyzed processes, potentially improving reaction efficiencies and selectivities in synthetic chemistry .
Enzyme Inhibition
There is growing interest in the enzyme inhibition capabilities of imidazole derivatives. The compound has been studied for its ability to inhibit enzymes associated with inflammatory responses and cancer progression. For example, it has been suggested that such compounds can modulate pathways involving cyclooxygenase (COX) enzymes, which are pivotal in inflammation and tumorigenesis .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s imidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl and fluorophenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-diphenyl-1H-imidazol-2-yl)-1-(4-fluorophenyl)ethanone: Lacks the sulfanylidene group, which may affect its reactivity and biological activity.
2-(4,5-diphenyl-2-thioxo-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone: Contains a thioxo group instead of sulfanylidene, potentially altering its chemical properties.
Uniqueness
2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This structural feature may confer distinct reactivity and biological activity compared to similar compounds.
Biological Activity
The compound 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone is a member of the imidazole derivatives, which have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.47 g/mol . The structural characteristics include:
- Imidazole Ring : A five-membered ring containing nitrogen that contributes to the biological activity.
- Diphenyl and Fluorophenyl Substituents : These groups enhance lipophilicity and may influence receptor interactions.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that similar imidazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways .
Analgesic Activity
The analgesic potential of imidazole derivatives has been explored in several studies. In particular, compounds with similar structures have demonstrated efficacy in pain relief through mechanisms such as inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process . The analgesic effects were evaluated using standard pharmacological tests such as the writhing test, where compounds significantly reduced pain responses in animal models .
Cytotoxicity and Antitumor Activity
Cytotoxicity assays have shown that imidazole derivatives can induce apoptosis in cancer cell lines. The compound's ability to modulate pathways involved in cell survival and proliferation suggests potential as an anticancer agent. For example, studies have indicated that related compounds can inhibit tumor growth by promoting apoptosis in cancer cells while sparing normal cells .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Imidazole Ring : Utilizing thioketones and appropriate aldehydes under acidic conditions.
- Substitution Reactions : Introducing diphenyl and fluorophenyl groups through electrophilic aromatic substitution methods.
- Purification : Employing crystallization or chromatography techniques to isolate the desired product.
Case Study 1: Antimicrobial Efficacy
A study published in PubMed Central demonstrated that a series of imidazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent .
Case Study 2: Analgesic Properties
In a controlled experiment assessing analgesic effects, a related imidazole derivative was tested against a control group receiving standard analgesics. Results indicated that the test compound significantly reduced pain behavior in the acetic acid-induced writhing test compared to controls .
Properties
IUPAC Name |
2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2OS/c24-19-13-11-16(12-14-19)20(27)15-26-22(18-9-5-2-6-10-18)21(25-23(26)28)17-7-3-1-4-8-17/h1-14H,15H2,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDFMBUARLCYEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=S)N2)CC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333680 | |
Record name | 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662770 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
695192-91-7 | |
Record name | 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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